

The Historical Discovery and Isolation of Trichocereine: A Technical Whitepaper

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Compound of Interest		
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Abstract

Trichocereine, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine or N,N-dimethylmescaline, is a phenethylamine alkaloid first identified in the mid-20th century. As a close structural analog of the psychoactive compound mescaline, **Trichocereine** has been a subject of scientific inquiry, primarily to understand the structure-activity relationships of psychedelic compounds. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of **Trichocereine**. It includes detailed experimental protocols derived from foundational scientific literature, a compilation of its physicochemical properties, and an exploration of its biosynthesis and pharmacological effects. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

The study of psychoactive alkaloids from cacti has a rich history, deeply intertwined with ethnobotany and the development of modern pharmacology. While mescaline from the peyote cactus (Lophophora williamsii) is the most renowned of these compounds, a variety of other structurally related alkaloids exist within the Cactaceae family. One such alkaloid is **Trichocereine**, the N,N-dimethylated analog of mescaline.



This whitepaper details the scientific journey of **Trichocereine**, from its initial discovery in the Argentine cactus Trichocereus terscheckii to its chemical synthesis and pharmacological evaluation. By providing a consolidated source of technical information, including historical context, experimental procedures, and key data, this document aims to facilitate further research into the pharmacology of phenethylamines and the broader landscape of psychoactive natural products.

Historical Discovery and Early Research

Trichocereine was first described in the scientific literature in 1935 by F. P. Ludueña. However, the most definitive early work on its isolation and characterization was conducted by the Argentine chemists L. Reti and J. A. Castrillón in 1951. Their research on the alkaloid content of Trichocereus terscheckii, a large columnar cactus native to Argentina, led to the isolation of both mescaline and a then-new alkaloid which they named **Trichocereine**.

Their findings were significant as they established Trichocereus terscheckii as a source of mescaline and introduced a new, closely related natural product. Subsequent studies have confirmed the presence of **Trichocereine** in other cacti species, including those from the Gymnocalycium and Turbinicarpus genera, as well as in some non-cactus plants like Acacia berlandieri and Acacia rigidula.

Early pharmacological investigations by Ludueña in the 1930s on **Trichocereine** hydrochloride administered to humans, both orally (up to 9 mg/kg) and parenterally (up to 550 mg), reported a lack of the psychoactive effects characteristic of mescaline, with only minor gastric discomfort noted. Later studies in the 1960s by Vojtěchovský and Krus with oral doses up to 800 mg suggested effects weaker than those of 400 mg of mescaline. These initial findings highlighted the significant impact of N,N-dimethylation on the pharmacological profile of mescaline.

Physicochemical Properties

Trichocereine is a phenethylamine derivative with the chemical formula C₁₃H₂₁NO₃. Its properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine	
Other Names	N,N-dimethylmescaline, Trichocerine	_
CAS Number	529-91-9	-
Molecular Formula	C13H21NO3	
Molar Mass	239.315 g/mol	_
Melting Point (HCl salt)	183-186 °C (as prisms)	_

Spectroscopic Data: While a comprehensive public database of **Trichocereine**'s spectra is not readily available, data for the closely related N-methylmescaline can provide insights. The mass spectrum of **Trichocereine** would be expected to show a molecular ion peak and fragmentation patterns characteristic of phenethylamines, including cleavage at the benzylic position. ¹H and ¹³C NMR spectra would reveal signals corresponding to the aromatic protons and carbons, the methoxy groups, the ethyl chain, and the N,N-dimethyl groups. Infrared spectroscopy would show characteristic absorptions for the aromatic ring, C-O stretching of the methoxy groups, and C-N stretching.

Experimental Protocols

Isolation of Trichocereine from Trichocereus terscheckii (Adapted from Reti and Castrillón, 1951)

This protocol is based on the classical acid-base extraction method for alkaloids.

Materials:

- Dried and powdered Trichocereus terscheckii plant material
- Ethanol (95%)
- Acetic acid



- Hydrochloric acid (HCl), 10% solution
- Sodium hydroxide (NaOH) solution
- Chloroform
- Anhydrous sodium sulfate
- Rotary evaporator
- Separatory funnel
- Filtration apparatus

Procedure:

- Extraction: Exhaustively extract the dried and powdered plant material with 95% ethanol containing a small amount of acetic acid.
- Solvent Removal: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.
- Acidification: Acidify the aqueous residue with a 10% HCl solution. This step protonates the alkaloids, making them water-soluble.
- Defatting: Extract the acidic aqueous solution with a nonpolar solvent like chloroform to remove fats, waxes, and other non-basic compounds. Discard the organic layer.
- Basification: Make the acidic aqueous solution strongly alkaline with a NaOH solution. This
 deprotonates the alkaloids, making them soluble in organic solvents.
- Alkaloid Extraction: Extract the basic aqueous solution multiple times with chloroform. The alkaloids will partition into the organic layer.
- Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the chloroform under reduced pressure to obtain the crude alkaloid mixture.

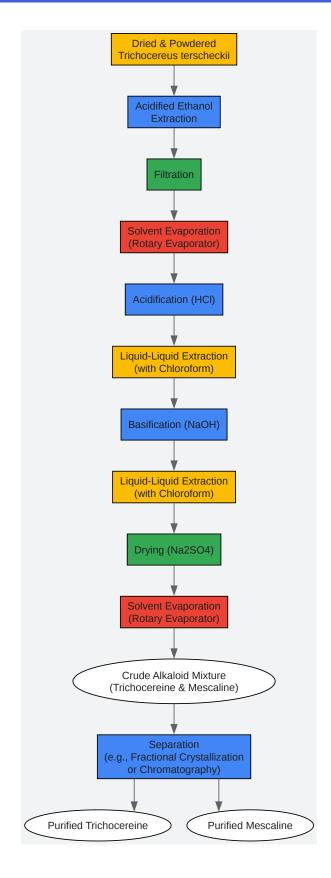






• Separation: The separation of **Trichocereine** from mescaline can be achieved by fractional crystallization of their salts (e.g., hydrochlorides) from a suitable solvent system, or by chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).





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Figure 1: General workflow for the isolation of **Trichocereine** from Trichocereus terscheckii.



Chemical Synthesis of Trichocereine

A reported synthesis of **Trichocereine** involves the N,N-dimethylation of mescaline.

Materials:

- Mescaline
- Methylating agent (e.g., dimethyl sulfate, methyl iodide)
- Base (e.g., sodium carbonate, potassium carbonate)
- Anhydrous solvent (e.g., acetone, methanol)
- Reaction vessel with reflux condenser
- Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

- Reaction Setup: Dissolve mescaline in an anhydrous solvent in a reaction vessel.
- Addition of Base: Add a suitable base to the solution to deprotonate the primary amine of mescaline.
- Methylation: Slowly add the methylating agent to the reaction mixture. The reaction is typically carried out at an elevated temperature under reflux.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as TLC, to determine the consumption of the starting material and the formation of the product.
- Workup: After the reaction is complete, quench any excess methylating agent and filter the reaction mixture.
- Purification: Purify the crude product by column chromatography or recrystallization to obtain pure Trichocereine.



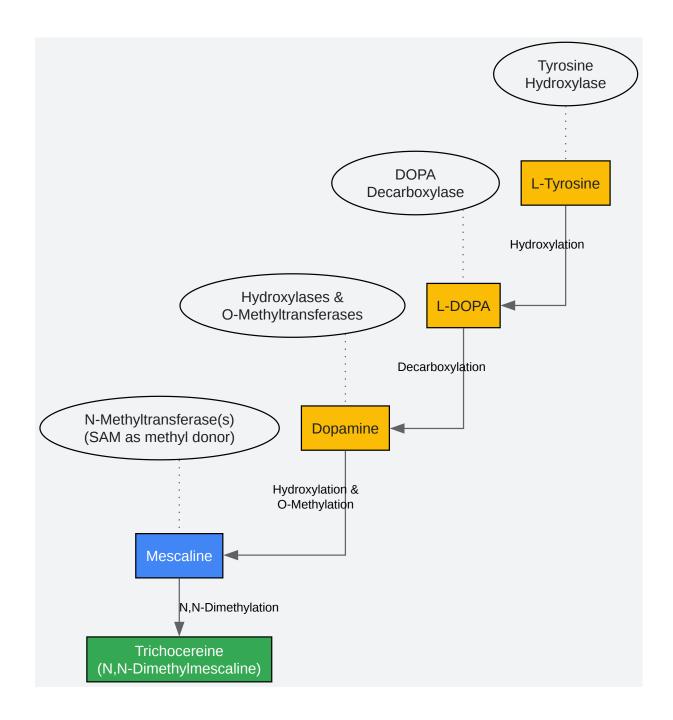
Biosynthesis

The biosynthesis of **Trichocereine** is believed to follow a pathway similar to that of mescaline, with an additional N,N-dimethylation step. The precursor for this pathway is the amino acid L-tyrosine.

The proposed biosynthetic pathway involves the following key steps:

- Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.
- Decarboxylation: L-DOPA is decarboxylated to dopamine.
- Hydroxylation and O-Methylation: A series of hydroxylation and O-methylation steps convert dopamine into mescaline.
- N,N-Dimethylation: The final step is the N,N-dimethylation of mescaline to yield
 Trichocereine. This reaction is catalyzed by one or more N-methyltransferase enzymes that
 use S-adenosyl methionine (SAM) as a methyl group donor. The presence of such enzymes
 with broad substrate specificity has been identified in peyote, suggesting a similar
 mechanism in Trichocereus species.





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Figure 2: Proposed biosynthetic pathway of **Trichocereine** from L-Tyrosine.

Pharmacology and Signaling Pathways



The pharmacology of **Trichocereine** is primarily understood in comparison to its parent compound, mescaline. The addition of the two methyl groups to the amine nitrogen significantly alters its interaction with biological targets.

Psychoactivity

As mentioned, early studies in humans found **Trichocereine** to be largely devoid of the psychedelic effects associated with mescaline, even at high doses. This is a crucial finding in the structure-activity relationship of phenethylamine psychedelics, suggesting that the unsubstituted primary amine is important for activity at the key serotonin receptors responsible for the psychedelic experience.

Central Nervous System Effects in Animal Models

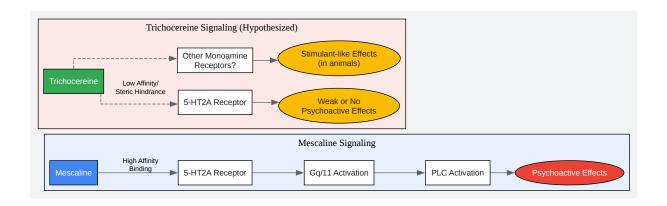
Animal studies have yielded more complex results. In rodent drug discrimination studies, **Trichocereine** has been shown to substitute for mescaline, indicating that it can produce some interoceptive cues similar to mescaline. However, it was only a transient substitute when administered directly into the brain (intracerebroventricularly). Other reported effects in animals include convulsions in cats and amphetamine-like excitation in rodents. **Trichocereine** showed no activity in conditioned avoidance tests in rodents.

Signaling Pathways

The primary molecular target of classic psychedelics like mescaline is the serotonin 5-HT₂A receptor. It is hypothesized that the lack of psychoactivity of **Trichocereine** is due to a significantly reduced affinity or efficacy at this receptor. The bulky N,N-dimethyl group may sterically hinder the optimal binding of the molecule to the 5-HT₂A receptor's active site.

While specific receptor binding data for **Trichocereine** is scarce, it is plausible that it may interact with other monoamine receptors, contributing to the observed stimulant-like effects in animals. The signaling cascade downstream of 5-HT₂A receptor activation by classic psychedelics involves G-protein coupling and modulation of intracellular signaling pathways, including phospholipase C and subsequent increases in inositol phosphates and intracellular calcium. The extent to which **Trichocereine** engages this or other signaling pathways remains an area for further investigation.





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Figure 3: Hypothesized differential signaling of Mescaline vs. **Trichocereine** at the 5-HT2A receptor.

Conclusion

Trichocereine stands as an important molecule in the study of phenethylamine alkaloids. Its discovery and subsequent characterization have provided valuable insights into the structure-activity relationships governing the psychoactive properties of this class of compounds. The stark difference in pharmacological effects between mescaline and its N,N-dimethylated counterpart, **Trichocereine**, underscores the critical role of the amine substituent in mediating interactions with the 5-HT₂A receptor.

This technical guide has consolidated the key historical, chemical, and pharmacological information on **Trichocereine**. The detailed protocols and compiled data serve as a foundation for future research. Further investigation into the specific receptor binding profile and downstream signaling of **Trichocereine** is warranted to fully elucidate its pharmacological mechanism of action. Such studies will not only enhance our understanding of this particular







alkaloid but also contribute to the broader knowledge of how subtle structural modifications can dramatically alter the biological activity of psychoactive compounds.

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